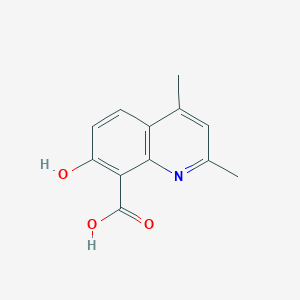
7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are widely studied due to their diverse biological and pharmaceutical activities. This compound, in particular, has attracted attention for its potential use in medicinal chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,4-dimethylquinoline, hydroxylation at the 7th position can be achieved using specific oxidizing agents. The carboxylation at the 8th position can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The purification process typically involves crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated quinoline derivatives.
Aplicaciones Científicas De Investigación
7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl group at the 7th position and the carboxylic acid group at the 8th position play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biological pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
2,4-Dimethylquinoline: Used in the synthesis of other quinoline derivatives.
Quinoline-8-carboxylic acid: Studied for its potential therapeutic applications.
Uniqueness
7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and potential for forming various derivatives. This dual functionality makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
91569-72-1 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
7-hydroxy-2,4-dimethylquinoline-8-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-6-5-7(2)13-11-8(6)3-4-9(14)10(11)12(15)16/h3-5,14H,1-2H3,(H,15,16) |
Clave InChI |
LXSVDURDEZLSDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=CC(=C2C(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11889833.png)
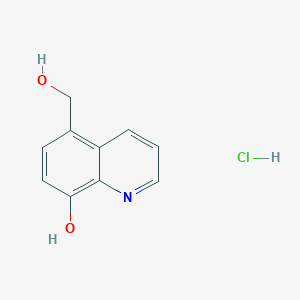

![6-Benzyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B11889859.png)

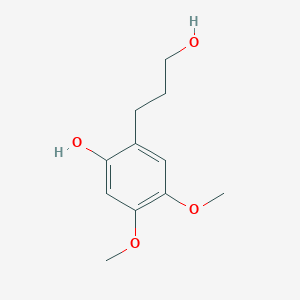
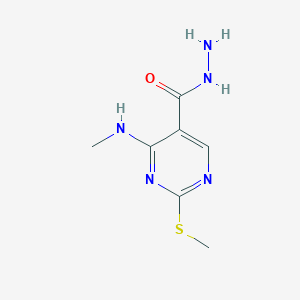
![3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B11889882.png)


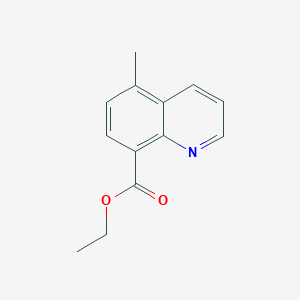
![8-Methylindeno[1,2-B]indole](/img/structure/B11889898.png)
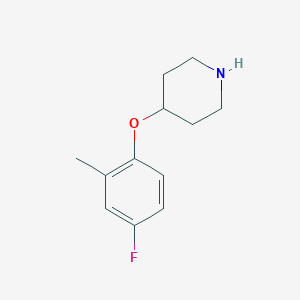
![(3'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889903.png)
